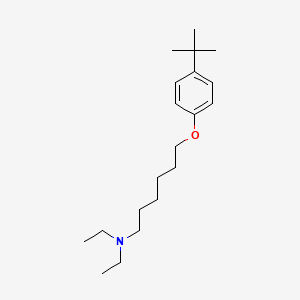
6-(4-tert-butylphenoxy)-N,N-diethyl-1-hexanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(4-tert-butylphenoxy)-N,N-diethyl-1-hexanamine, also known as TBPH, is a chemical compound used in scientific research. It is a selective beta-3 adrenergic receptor agonist, which means it binds to and activates specific receptors in the body. TBPH has gained attention in recent years due to its potential applications in the field of medicine and biotechnology.
Wirkmechanismus
6-(4-tert-butylphenoxy)-N,N-diethyl-1-hexanamine exerts its effects by binding to beta-3 adrenergic receptors, which are found in various tissues throughout the body. Activation of these receptors leads to increased thermogenesis, or heat production, in brown adipose tissue. This process can help to burn excess calories and promote weight loss.
Biochemical and Physiological Effects
In addition to its effects on metabolism, 6-(4-tert-butylphenoxy)-N,N-diethyl-1-hexanamine has been shown to have other physiological effects. It has been demonstrated to improve cardiac function and reduce inflammation in animal models. 6-(4-tert-butylphenoxy)-N,N-diethyl-1-hexanamine may also have neuroprotective effects, which could be beneficial in the treatment of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 6-(4-tert-butylphenoxy)-N,N-diethyl-1-hexanamine is its selectivity for beta-3 adrenergic receptors, which allows for more precise targeting of specific tissues. However, 6-(4-tert-butylphenoxy)-N,N-diethyl-1-hexanamine is still in the early stages of development and more research is needed to fully understand its potential applications. Additionally, the synthesis of 6-(4-tert-butylphenoxy)-N,N-diethyl-1-hexanamine can be complex and time-consuming, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several potential directions for future research on 6-(4-tert-butylphenoxy)-N,N-diethyl-1-hexanamine. One area of interest is its potential use in the treatment of metabolic disorders such as obesity and diabetes. Additionally, 6-(4-tert-butylphenoxy)-N,N-diethyl-1-hexanamine may have applications in the field of neurology, particularly in the treatment of neurodegenerative diseases. Further studies are needed to fully understand the mechanisms of action and potential benefits of 6-(4-tert-butylphenoxy)-N,N-diethyl-1-hexanamine.
Synthesemethoden
6-(4-tert-butylphenoxy)-N,N-diethyl-1-hexanamine can be synthesized through a multi-step process involving the reaction of 4-tert-butylphenol with diethylamine, followed by a series of chemical transformations. The final product is a white powder with a melting point of approximately 90°C.
Wissenschaftliche Forschungsanwendungen
6-(4-tert-butylphenoxy)-N,N-diethyl-1-hexanamine has been studied extensively for its potential use in the treatment of obesity and metabolic disorders. It has been shown to increase energy expenditure and promote weight loss in animal models, making it a promising candidate for drug development. Additionally, 6-(4-tert-butylphenoxy)-N,N-diethyl-1-hexanamine has been investigated for its effects on glucose metabolism, insulin sensitivity, and lipid metabolism.
Eigenschaften
IUPAC Name |
6-(4-tert-butylphenoxy)-N,N-diethylhexan-1-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H35NO/c1-6-21(7-2)16-10-8-9-11-17-22-19-14-12-18(13-15-19)20(3,4)5/h12-15H,6-11,16-17H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOGBEKRVIFRRPS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCCCCCOC1=CC=C(C=C1)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H35NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(4-tert-butylphenoxy)-N,N-diethylhexan-1-amine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-{2-[(6-phenyl-4-pyrimidinyl)thio]ethyl}morpholine](/img/structure/B4892048.png)
![N-(2-hydroxyethyl)-2-[(4-methylbenzoyl)amino]benzamide](/img/structure/B4892049.png)
![2-{[4-(4-chloro-3,5-dimethylphenoxy)butyl]amino}ethanol](/img/structure/B4892061.png)
![N-[(4-chlorophenoxy)acetyl]alanine](/img/structure/B4892064.png)

![(1,3-benzodioxol-5-ylmethyl)[2-(4-methoxyphenyl)-1-methylethyl]amine](/img/structure/B4892073.png)
![4-{[4-(4-bromophenyl)-1,3-thiazol-2-yl]amino}benzoic acid hydrobromide](/img/structure/B4892075.png)
![ethyl 2-(2-{[(3-methyl-5-propyl-1-benzofuran-2-yl)carbonyl]amino}ethyl)-1,3-thiazole-4-carboxylate](/img/structure/B4892081.png)
![(4-{[1-(3-chlorophenyl)-6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl]methyl}phenyl)dimethylamine](/img/structure/B4892087.png)
![(3aS*,5S*,9aS*)-5-(3,4-difluorophenyl)-2-(4-methoxybenzyl)hexahydro-7H-pyrrolo[3,4-g]pyrrolizin-1(2H)-one](/img/structure/B4892106.png)
![3,3'-methylenebis{6-[(4-nitrobenzoyl)amino]benzoic acid}](/img/structure/B4892126.png)
![6-{[5-(4-chloro-3-nitrophenyl)-2-furyl]methylene}-5-imino-2-phenyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B4892132.png)
![[3-oxo-1-phenyl-3-(2-thienyl)propyl]malononitrile](/img/structure/B4892133.png)
![N~1~-(2-methoxy-5-methylphenyl)-N~2~-[(2-nitrophenyl)sulfonyl]-N~2~-phenylglycinamide](/img/structure/B4892146.png)